Cas no 31251-54-4 (2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone)

31251-54-4 structure
Productnaam:2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone Chemische en fysische eigenschappen
Naam en identificatie
-
- SCHEMBL11825208
- 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone
- 2-(4-CHLOROPHENYL)-1-(PYRIDIN-3-YL)ETHAN-1-ONE
- 2-(4-chlorophenyl)-1-pyridin-3-ylethanone
- AB50434
- 31251-54-4
- DTXSID60618468
- 2-(4-CHLOROPHENYL)-1-(3-PYRIDINYL)-ETHANONE
- 2-(4-CHLOROPHENYL)-1-(PYRIDIN-3-YL)ETHANONE
- 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone
-
- Inchi: 1S/C13H10ClNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h1-7,9H,8H2
- InChI-sleutel: DETWQKBBKMMNHC-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)CC(C1C=NC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 231.0450916g/mol
- Monoisotopische massa: 231.0450916g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 236
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 30Ų
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588044-1g |
2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one |
31251-54-4 | 98% | 1g |
¥13061.00 | 2024-08-02 |
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone Gerelateerde literatuur
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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